molecular formula C14H17NO4S2 B033843 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine CAS No. 103195-85-3

2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine

Cat. No.: B033843
CAS No.: 103195-85-3
M. Wt: 327.4 g/mol
InChI Key: NDRCGGAIKQESQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine is a chemical compound used in scientific research. It is a thiazolidine derivative that has shown potential in various applications such as drug development, antimicrobial activity, and as an antioxidant.

Mechanism of Action

The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine is not fully understood. However, studies suggest that the compound may exert its antimicrobial activity by disrupting bacterial cell membrane integrity and inhibiting bacterial cell division. The antioxidant activity of the compound is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
Research has shown that this compound can have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of various bacterial strains. Additionally, the compound has been shown to have antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine in lab experiments is its potential antimicrobial activity. The compound may be useful in developing new antibiotics or as a tool to study bacterial cell division. However, a limitation of using the compound is its toxicity. Studies have shown that the compound can be toxic to human cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine. One direction is to further investigate the compound's antimicrobial activity and potential as a new antibiotic. Another direction is to explore the compound's antioxidant properties and potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, future research could focus on developing new synthesis methods for the compound to improve its yield and purity.

Synthesis Methods

The synthesis of 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine involves the reaction of 2-hydroxybenzaldehyde with thioacetic acid in the presence of a base to form 2-((2-hydroxyphenoxy)methyl)thiazolidine. This intermediate compound is then reacted with acetic anhydride to form 2-((2-hydroxyphenoxy)methyl)-3-(2-acetylthio)thiazolidine. Finally, the compound is treated with sodium borohydride to produce this compound.

Scientific Research Applications

2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine has shown potential in various scientific research applications. It has been studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been investigated for its antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Properties

103195-85-3

Molecular Formula

C14H17NO4S2

Molecular Weight

327.4 g/mol

IUPAC Name

S-[2-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C14H17NO4S2/c1-10(16)21-9-13(18)15-6-7-20-14(15)8-19-12-5-3-2-4-11(12)17/h2-5,14,17H,6-9H2,1H3

InChI Key

NDRCGGAIKQESQF-UHFFFAOYSA-N

SMILES

CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O

Canonical SMILES

CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O

synonyms

2-acetylsulfanyl-1-[2-[(2-hydroxyphenoxy)methyl]thiazolidin-3-yl]ethan one

Origin of Product

United States

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